4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-ethyl-N-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13-5-7(10)8(12-13)9(14)11-6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWALZLIWDKKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide, can be achieved through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines . Another method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or ultrasonic irradiation to facilitate the reaction .
Industrial Production Methods: Industrial production of pyrazole derivatives typically involves large-scale synthesis using cost-effective and efficient methods. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup . Additionally, one-pot multicomponent processes are employed to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Overview
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is recognized for its roles in medicinal chemistry, agriculture, and materials science, primarily owing to its unique structural features that enhance solubility and interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacteria and fungi. In studies, it has demonstrated effectiveness in inhibiting the growth of pathogens at concentrations as low as 10 µg/mL.
- Antiviral Activity : Preliminary investigations suggest potential antiviral effects by inhibiting viral replication, making it relevant for the development of treatments for viral infections.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models.
- Anticancer Potential : Investigations into its anticancer properties reveal that it can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanisms may involve cell cycle arrest and induction of apoptosis .
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a valuable tool for studying enzyme inhibition. For instance, it has been noted for inhibiting aldo-keto reductase AKR1C3, which is involved in steroid metabolism and cancer progression .
Agricultural Applications
The compound's structural characteristics allow it to serve as a building block for the synthesis of agrochemicals. Its efficacy against various pathogens suggests potential use in developing new pesticides or herbicides.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, antiviral, anti-inflammatory, anticancer | Enzyme inhibition, receptor binding |
| Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate | Antitumor | Inhibition of cellular proliferation |
| 4-Amino-3-isopropyl-pyrazole derivatives | Antidepressant, anticonvulsant | Monoamine oxidase inhibition |
This table highlights the versatility of pyrazole derivatives in therapeutic areas while emphasizing the unique biological activities associated with this compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its strong antimicrobial potential.
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), demonstrating its effectiveness in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions may influence the compound’s biological activities, such as its antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following analysis compares the target compound with three structurally related pyrazole carboxamides, emphasizing molecular properties, substituent effects, and inferred bioactivity.
Molecular and Structural Differences
Key Observations :
- Substituent Bulk : The compound from features a propyl chain terminating in a 3-methylpyrazole group, significantly increasing its molecular weight (276.34 g/mol) compared to the target compound (198.27 g/mol). This bulky substituent likely reduces aqueous solubility but may enhance target binding through π-π interactions or secondary bonding .
- Polarity : The target compound’s isopropyl carboxamide provides moderate polarity, contrasting with the highly hydrophobic phenylsulfonyl group in ’s derivative.
Solubility and Bioactivity
Mechanistic Insights :
Biological Activity
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₄O, with a molecular weight of approximately 182.23 g/mol. The compound features a pyrazole ring with an amino group at the 4-position, an ethyl group at the 1-position, and an isopropyl group attached to the nitrogen of the pyrazole, alongside a carboxamide functional group at the 3-position. This unique structure influences its biological activity and interactions with target enzymes.
The biological activity of this compound is primarily mediated through its interaction with specific kinases. Kinases are pivotal in various cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound's ability to donate and accept hydrogen bonds facilitates these interactions, enhancing its binding affinity to target proteins .
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several kinases:
| Kinase | IC50 (nM) | Effect |
|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | 25 | Inhibition of cell proliferation |
| Glycogen synthase kinase 3 (GSK3) | 30 | Modulation of metabolic pathways |
| FLT3 | <5 | Effective against FLT3 mutants |
These findings suggest that modifications in the structure of pyrazole derivatives can significantly influence their selectivity and potency against different kinases .
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against acute myeloid leukemia cells (MV4-11), where it exhibited an IC50 value of 1.22 nM . Additionally, it has been reported to cause G2/M phase cell cycle arrest in treated cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. By modulating key signaling pathways involved in inflammation, it may reduce inflammatory responses in various models .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on CDK Inhibition : A study demonstrated that a related pyrazole derivative exhibited high cellular potency for CDK16 with an EC50 value of 33 nM. This highlights the relevance of structural modifications in enhancing kinase selectivity .
- Antitumor Activity Assessment : Another research effort evaluated various pyrazole compounds for their antitumor activity, revealing significant growth inhibition across multiple cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Identify ethyl (δ ~1.2–1.4 ppm, triplet) and isopropyl (δ ~1.2–1.3 ppm, doublet) groups. Pyrazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm) and pyrazole carbons (δ ~140–150 ppm).
HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
X-ray Crystallography (if crystalline): Resolve tautomeric forms and hydrogen-bonding networks .
Q. What are the primary research applications of pyrazole-3-carboxamide derivatives?
- Biological Applications :
- Enzyme Inhibition : Assess activity against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- Material Science : Study π-π stacking interactions for organic semiconductor development .
Advanced Research Questions
Q. How does tautomerism in pyrazole-3-carboxamides influence their biological interactions?
- Mechanistic Insight :
- Tautomeric States : The pyrazole ring can adopt 1H- or 2H-tautomers, altering hydrogen-bonding capacity with target proteins (e.g., kinase ATP-binding pockets).
- Detection : Use ¹H-¹⁵N HMBC NMR to identify tautomer distribution in solution .
- Impact on Binding : Molecular dynamics (MD) simulations can quantify energy differences between tautomers bound to receptors .
Q. What strategies resolve contradictions in biological assay data for this compound?
- Integrated Approach :
Dose-Response Repetition : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
Embedded Experimental Design : Combine quantitative data (e.g., enzymatic kinetics) with qualitative observations (e.g., cellular morphology changes) .
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?
- In Silico Workflow :
ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition.
Metabolic Stability : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) with StarDrop or Schrödinger.
QSAR Modeling : Corporate substituent effects (e.g., isopropyl vs. cyclopropyl) on bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
